N1-(sec-Butyl)-N3-methyl-1,3-propanediamine

Description

Definition and Nomenclature

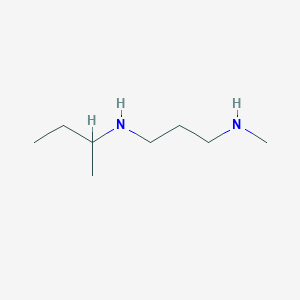

This compound is an organic compound with the molecular formula C₈H₂₀N₂ and a molecular weight of 144.26 grams per mole. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature principles, where the designation indicates the substitution pattern on the parent 1,3-propanediamine structure. The N1 position bears a secondary butyl group, specifically a sec-butyl substituent, while the N3 position carries a methyl group. The Chemical Abstracts Service has assigned this compound the registry number 1040692-90-7, providing a unique identifier for scientific and commercial applications.

The structural designation follows standard organic nomenclature conventions where the longest carbon chain forms the backbone, and substituents are numbered according to their positions relative to the primary functional groups. The secondary butyl group represents a four-carbon branched alkyl chain attached to the nitrogen atom, while the methyl group constitutes a single carbon substituent. This asymmetric substitution pattern creates a distinctive molecular architecture that influences the compound's chemical behavior and potential applications in various synthetic pathways.

The compound belongs to the broader class of aliphatic diamines, which are characterized by the presence of two amino groups connected by an alkyl chain. The specific substitution pattern distinguishes it from other members of this chemical family and imparts unique properties that are relevant for specialized applications in organic synthesis and materials science. The nomenclature system ensures precise identification and communication within the scientific community, facilitating research collaboration and commercial transactions.

Historical Context and Discovery

The development of substituted 1,3-propanediamine derivatives emerged from systematic investigations into amine chemistry during the mid-twentieth century. While specific historical documentation regarding the initial synthesis of this compound is limited in the available literature, the compound represents part of a broader research effort to explore selective alkylation of diamine backbones. The parent compound 1,3-diaminopropane, also known as trimethylenediamine, was first synthesized through the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile.

The systematic exploration of N-substituted derivatives followed established synthetic methodologies for amine alkylation reactions. These investigations were motivated by the need to develop specialized chemical intermediates with tailored properties for various industrial and pharmaceutical applications. The introduction of different alkyl substituents at specific nitrogen positions allows for fine-tuning of molecular properties such as basicity, steric hindrance, and coordination behavior.

Research into diamine chemistry expanded significantly during the latter half of the twentieth century, driven by applications in polymer science, coordination chemistry, and pharmaceutical development. The ability to selectively introduce different substituents at specific nitrogen positions opened new avenues for developing compounds with precisely controlled chemical and physical properties. This systematic approach to molecular design has continued to influence contemporary research in areas ranging from drug discovery to materials science.

Rationale for Academic Investigation

The academic investigation of this compound is justified by several key factors that make this compound scientifically significant. The asymmetric substitution pattern creates opportunities for studying structure-activity relationships in diamine chemistry, particularly regarding how different alkyl substituents influence molecular behavior and reactivity patterns. The presence of both a branched alkyl group (sec-butyl) and a simple methyl substituent provides a model system for understanding steric and electronic effects in substituted diamines.

From a synthetic chemistry perspective, the compound serves as a valuable building block for constructing more complex molecular architectures. The dual amine functionalities enable participation in various condensation reactions, while the different substituents allow for selective modification strategies. This versatility makes it an attractive target for researchers developing new synthetic methodologies and exploring novel reaction pathways.

The compound's potential applications in coordination chemistry provide another compelling reason for academic investigation. Diamines are well-known ligands in metal coordination complexes, and the specific substitution pattern of this compound may influence metal binding preferences and complex stability. Understanding these interactions could lead to the development of new catalytic systems or materials with specialized properties.

Furthermore, the study of this compound contributes to the broader understanding of amine chemistry and molecular design principles. The systematic investigation of how structural modifications affect chemical and physical properties provides valuable insights that can be applied to related compounds and chemical systems. This fundamental knowledge forms the foundation for advancing applications in pharmaceutical chemistry, materials science, and industrial processes.

Overview of Related Diamine Compounds

The chemical landscape surrounding this compound includes numerous related diamine compounds that share structural similarities and often exhibit comparable chemical behaviors. The parent compound 1,3-diaminopropane serves as the foundational structure from which various substituted derivatives are derived. This simple diamine features two primary amino groups separated by a three-carbon chain and exhibits characteristic properties such as water solubility, fishy odor, and the ability to form coordination complexes with metal ions.

N,N'-Dimethyl-1,3-propanediamine represents another significant member of this compound family, featuring methyl substituents at both nitrogen positions. This symmetrically substituted derivative has found applications as a pharmaceutical intermediate and raw material for organic synthesis, agrochemicals, and dye manufacturing. The compound exhibits complete water miscibility and demonstrates air sensitivity, requiring storage under inert gas conditions to prevent degradation.

N-Methyl-1,3-propanediamine presents an asymmetrically substituted example where only one nitrogen atom bears a methyl substituent, leaving the other as a primary amine. This compound demonstrates the principle of selective substitution and serves as an intermediate structure between the unsubstituted parent compound and fully substituted derivatives. The presence of both primary and secondary amine functionalities provides opportunities for selective chemical modifications and diverse reaction pathways.

The investigation of related compounds such as N1-Benzyl-N3-methyl-1,3-propanediamine further illustrates the diversity possible within this chemical family. The incorporation of aromatic substituents introduces additional electronic effects and steric considerations that can significantly influence molecular behavior and applications. These structural variations provide researchers with a toolkit for exploring how different substituent patterns affect chemical properties and potential uses.

Scope and Structure of the Review

This comprehensive analysis of this compound is structured to provide systematic coverage of the compound's fundamental characteristics, synthetic accessibility, and research applications. The review encompasses multiple aspects of the compound's chemistry, beginning with basic structural and nomenclature considerations and progressing through more specialized topics including synthetic methodologies and applications in various research fields.

The analytical framework employed in this review draws upon diverse sources of scientific literature and technical documentation to present a balanced and comprehensive perspective on the compound's significance. Particular attention is devoted to understanding the relationship between molecular structure and chemical behavior, with emphasis on how the specific substitution pattern influences the compound's properties and potential applications.

The review methodology incorporates examination of related compounds within the diamine family to provide context and comparative analysis. This approach facilitates understanding of general principles governing diamine chemistry while highlighting the unique characteristics that distinguish this compound from its structural analogs. The integration of quantitative data, where available, supports evidence-based analysis and enables objective evaluation of the compound's chemical and physical properties.

The scope of this investigation extends beyond basic characterization to explore the compound's role in contemporary chemical research and potential future applications. By examining synthetic accessibility, reaction chemistry, and emerging applications, the review aims to provide both historical perspective and forward-looking insights that may guide future research directions. The structured approach ensures comprehensive coverage while maintaining focus on the most scientifically significant aspects of the compound's chemistry and applications.

Properties

IUPAC Name |

N'-butan-2-yl-N-methylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-4-8(2)10-7-5-6-9-3/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFURJXCALEPFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Using Palladium Catalysis

A representative method involves reacting a secondary amine with an aldehyde or ketone in the presence of a palladium catalyst under hydrogen pressure:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Mix N1,N1-dimethyl-1,3-propanediamine with sec-butyl aldehyde or propionaldehyde in methanol | Formation of imine intermediate |

| 2 | Add 10% Pd on activated carbon catalyst | Catalyzes hydrogenation |

| 3 | Hydrogenate at 40–120°C under 20–40 bar H2 pressure for 5–9 hours | Reduction of imine to secondary amine |

| 4 | Filter catalyst and purify product by fractional distillation | Obtain N1-(sec-Butyl)-N3-methyl-1,3-propanediamine as colorless liquid |

This method is adapted from similar syntheses of related diamines such as N1,N1-dimethyl-N3-(1-methylethyl)-1,3-propanediamine, where yields range from ~27% to 37.5% depending on conditions.

Continuous Fixed-Bed Hydrogenation Process

For large-scale and continuous production, a two-step fixed-bed reactor process is used:

| Step | Description | Parameters |

|---|---|---|

| 1 | Continuous reaction of dimethylamine with acrylonitrile in a fixed-bed reactor to form dimethylaminopropionitrile | Temp: 10–120°C; Pressure: 0.1–8 MPa; Space velocity: 0.1–10 h⁻¹; Conversion >99.5% |

| 2 | Direct hydrogenation of dimethylaminopropionitrile in a second fixed-bed reactor without purification | Catalyst: Raney-Ni; Pressure: 2–12 MPa; Space velocity: 0.1–4 h⁻¹; Yield >98% |

This process ensures high selectivity, low energy consumption, and suitability for scale-up, although it specifically prepares N,N-dimethyl-1,3-propanediamine as a precursor which can be further alkylated to the sec-butyl derivative.

- Catalyst choice: Palladium on activated carbon and Raney-Nickel are effective catalysts for hydrogenation and reductive amination steps, with Raney-Ni favored for continuous processes due to stability and activity.

- Reaction conditions: Temperatures between 40–120°C and hydrogen pressures of 20–40 bar optimize conversion and selectivity.

- Selectivity and yield: Batch hydrogenation yields for related diamines range from 27% to 37.5%, while continuous fixed-bed processes achieve yields above 98% for intermediates.

- Process advantages: Continuous fixed-bed hydrogenation reduces operational complexity, improves product consistency, and lowers costs compared to batch methods.

| Method Type | Key Reagents | Catalyst | Conditions | Yield/Selectivity | Notes |

|---|---|---|---|---|---|

| Batch Reductive Amination | N1,N1-dimethyl-1,3-propanediamine + sec-butyl aldehyde | Pd/C (10%) | 40–120°C, 20–40 bar H2, 5–9 h | ~27–37.5% yield | Requires catalyst filtration and distillation |

| Continuous Fixed-Bed Hydrogenation | Dimethylamine + acrylonitrile → dimethylaminopropionitrile → hydrogenation | Raney-Ni | 10–120°C, 0.1–8 MPa (step 1); 2–12 MPa (step 2) | >98% yield (intermediate) | Scalable, energy-efficient, green |

The preparation of this compound involves reductive amination strategies primarily using palladium-catalyzed hydrogenation of appropriate aldehyde and diamine precursors. While batch methods provide a straightforward approach, continuous fixed-bed hydrogenation processes offer superior scalability, yield, and environmental benefits. The choice of catalyst, reaction temperature, hydrogen pressure, and feed ratios critically influence the efficiency and selectivity of the synthesis. These methods are supported by patent literature and industrial chemical process research, providing robust, professional, and authoritative routes for the compound’s preparation.

Scientific Research Applications

N1-(sec-Butyl)-N3-methyl-1,3-propanediamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or antimicrobial agent.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of N1-(sec-Butyl)-N3-methyl-1,3-propanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The properties and applications of N1-(sec-Butyl)-N3-methyl-1,3-propanediamine can be contextualized by comparing it to structurally related 1,3-propanediamine derivatives. Below is a systematic analysis:

Structural and Substituent Variations

Physicochemical Properties

- Solubility: The sec-butyl group in this compound reduces water solubility compared to N,N′-dimethyl derivatives (CAS 111-33-1) but enhances lipid solubility relative to unsubstituted 1,3-propanediamine . N,N-Dibutyl-1,3-propanediamine (CAS 102-83-0) is highly lipophilic, making it suitable for nonpolar solvents .

Steric Effects :

- Branched substituents (e.g., 2,2-dimethyl-1,3-propanediamine) hinder cyclization reactions, whereas the sec-butyl group in the target compound balances reactivity and steric accessibility .

Biological Activity

N1-(sec-Butyl)-N3-methyl-1,3-propanediamine is an organic compound with notable biological activity, primarily investigated for its potential in medicinal chemistry and biochemistry. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure:

- Formula: C₈H₂₀N₂

- CAS Number: 1040692-90-7

- Molecular Weight: 156.26 g/mol

The compound features a secondary butyl group and a methyl group attached to a 1,3-propanediamine backbone, which contributes to its unique chemical properties and biological activities.

This compound exhibits its biological effects through interactions with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition: The compound may inhibit enzyme activity by binding to active sites or allosteric sites, altering enzyme function and potentially affecting metabolic pathways.

- Ligand Activity: It has been explored as a ligand in biochemical assays, indicating its role in modulating receptor activities .

Biological Activities

Research has highlighted several biological activities associated with this compound:

1. Antimicrobial Activity:

- Preliminary studies suggest that the compound may exhibit antimicrobial properties against various bacterial strains. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, showing potential as an antibacterial agent .

2. Anti-inflammatory Properties:

- The compound is being evaluated for its anti-inflammatory effects, which could have implications for treating conditions characterized by inflammation.

3. Enzyme Modulation:

- Research indicates that this compound can modulate the activity of histone lysine demethylases (KDMs), which play critical roles in epigenetic regulation and cancer biology .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anti-inflammatory | Potential therapeutic properties | |

| Enzyme modulation | Modulates histone lysine demethylase activity |

Case Study: Antimicrobial Testing

In a study assessing the antimicrobial efficacy of various compounds, this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, revealing promising results that warrant further investigation into its clinical applications.

Research on Enzyme Inhibition

A study focused on the inhibition of KDMs by this compound showed that the compound effectively reduced the demethylation activity of these enzymes in vitro. This finding suggests potential therapeutic implications in cancer treatment, where KDMs are often dysregulated.

Q & A

Q. What are the common synthetic routes for N1-(sec-Butyl)-N3-methyl-1,3-propanediamine, and how can purity be optimized?

The compound is typically synthesized via alkylation of 1,3-propanediamine with sec-butyl and methyl halides under controlled conditions. Key steps include:

- Use of inert atmosphere (e.g., nitrogen) to prevent oxidation of amine groups.

- Stepwise alkylation to minimize side reactions (e.g., over-alkylation).

- Purification via column chromatography or fractional distillation to isolate the product . Purity (>95%) is confirmed using NMR (¹H/¹³C) and mass spectrometry (MS) to verify substitution patterns .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : To confirm the presence of sec-butyl (δ ~1.0–1.5 ppm for branched CH₃ groups) and methylamine (δ ~2.3–2.8 ppm) moieties.

- Mass Spectrometry (MS) : To determine molecular weight (e.g., expected [M+H]⁺ ~159.3 g/mol) and fragmentation patterns.

- Elemental Analysis : To validate stoichiometry (C, H, N percentages). Advanced methods like X-ray crystallography may resolve stereochemical ambiguities in coordination complexes .

Q. What are the primary research applications of this compound in coordination chemistry?

The compound acts as a bidentate ligand in metal complexes, enabling studies on:

- Catalysis : Tuning steric/electronic properties of transition metals (e.g., Pt, Cu) for catalytic activity.

- Drug Design : Platinum(II) complexes derived from similar diamines show antitumor potential, though toxicity profiles require validation .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing byproducts?

- Parameter Screening : Vary temperature (40–80°C), solvent polarity (e.g., ethanol vs. THF), and stoichiometry of alkylating agents.

- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency.

- Byproduct Analysis : Monitor unreacted diamine and dialkylated byproducts via HPLC or GC-MS .

Q. What strategies address contradictions in bioactivity vs. toxicity data for this compound and its derivatives?

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing sec-butyl with cyclohexyl) to reduce cytotoxicity while retaining bioactivity.

- Environmental Hazard Assessment : Evaluate aquatic toxicity (e.g., LC₅₀ for fish) and biodegradability to align with regulatory guidelines .

Q. How can stereochemical effects influence the compound’s interactions in enzyme inhibition studies?

- Computational Modeling : Use DFT or molecular docking to predict binding affinities with enzyme active sites (e.g., cytochrome P450).

- Chiral Resolution : Separate enantiomers via chiral HPLC and compare inhibitory potency .

Q. What methodological frameworks are recommended for studying its role in metal chelation and redox chemistry?

- Spectroscopic Titration : Monitor UV-Vis absorption changes during chelation with Cu²⁺ or Fe³⁺.

- Electrochemical Analysis : Cyclic voltammetry to assess redox behavior of metal complexes.

- EPR Spectroscopy : Detect paramagnetic species in copper complexes .

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.